![molecular formula C6H8N2O2 B6259157 5-amino-6-methoxypyridin-2-ol CAS No. 1094935-67-7](/img/new.no-structure.jpg)
5-amino-6-methoxypyridin-2-ol
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Overview
Description
5-amino-6-methoxypyridin-2-ol is an organic compound with the molecular formula C6H8N2O2. This compound is an important precursor in the synthesis of various pharmaceutical compounds, including anti-cancer drugs. It is characterized by the presence of an amino group at the 5-position, a methoxy group at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-methoxypyridin-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Amination: Introduction of the amino group at the 5-position.
Methoxylation: Introduction of the methoxy group at the 6-position.
Hydroxylation: Introduction of the hydroxyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the compound. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-methoxypyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino, methoxy, and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5-amino-6-methoxypyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly anti-cancer drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-amino-6-methoxypyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor for anti-cancer drugs, it may inhibit certain enzymes or pathways involved in cancer cell proliferation. The exact mechanism depends on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-methoxypyridine: This compound has a similar structure but lacks the hydroxyl group at the 2-position.
5-amino-pyrazoles: These compounds are also used in organic and medicinal synthesis and share some functional similarities.
Uniqueness
5-amino-6-methoxypyridin-2-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of amino, methoxy, and hydroxyl groups makes it a versatile intermediate in various chemical syntheses and pharmaceutical applications.
Properties
CAS No. |
1094935-67-7 |
---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
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